molecular formula C21H29FN2O3 B3039703 tert-Butyl 3-(cyclopropyl(3-fluorobenzyl)carbamoyl)piperidine-1-carboxylate CAS No. 1277958-70-9

tert-Butyl 3-(cyclopropyl(3-fluorobenzyl)carbamoyl)piperidine-1-carboxylate

Cat. No. B3039703
CAS RN: 1277958-70-9
M. Wt: 376.5 g/mol
InChI Key: SDWTXIKFRQZTBG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of TBFP is based on its molecular formula, C21H29FN2O3. It contains a piperidine ring, which is a common feature in many pharmaceutical compounds. The fluorobenzyl and cyclopropyl groups attached to the carbamoyl moiety may contribute to its unique chemical properties.


Physical And Chemical Properties Analysis

TBFP has a molecular weight of 376.47 . The compound is recommended to be stored sealed in dry conditions at 2-8°C . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Synthesis and Characterization

  • Tert-butyl piperidine derivatives have been extensively studied for their synthesis and characterization. For example, Sanjeevarayappa et al. (2015) reported the synthesis of a tert-butyl piperazine derivative, highlighting its X-ray diffraction studies and biological evaluation, which included moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

Pharmaceutical Applications

  • These compounds are often key intermediates in the development of small molecule anticancer drugs. For instance, Zhang et al. (2018) described the synthesis of tert-butyl dihydropyridine carboxylate, an important intermediate in anticancer drug development (Zhang et al., 2018).
  • Tert-butyl piperidine derivatives also play a role in the synthesis of novel macrocyclic Tyk2 inhibitors, as demonstrated by Sasaki et al. (2020), who reported an efficient synthesis method for a highly functionalized 2-pyrrolidinone derivative (Sasaki et al., 2020).

Structural Analyses

  • The molecular structures of these compounds are often determined through X-ray crystallography. For instance, Didierjean et al. (2004) revealed the structure of a tert-butyl piperidine derivative using X-ray studies (Didierjean et al., 2004).

Applications in Fluorous Synthesis

  • Some tert-butyl derivatives are used as protecting groups in fluorous synthesis, as noted by Pardo et al. (2001), who explored fluorous derivatives of tert-butyl alcohol for this purpose (Pardo et al., 2001).

properties

IUPAC Name

tert-butyl 3-[cyclopropyl-[(3-fluorophenyl)methyl]carbamoyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29FN2O3/c1-21(2,3)27-20(26)23-11-5-7-16(14-23)19(25)24(18-9-10-18)13-15-6-4-8-17(22)12-15/h4,6,8,12,16,18H,5,7,9-11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWTXIKFRQZTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N(CC2=CC(=CC=C2)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(cyclopropyl(3-fluorobenzyl)carbamoyl)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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